3-Methylsulfinylphenylboronic acid
CAS No.: 1056475-66-1
Cat. No.: VC2798738
Molecular Formula: C7H9BO3S
Molecular Weight: 184.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1056475-66-1 |
---|---|
Molecular Formula | C7H9BO3S |
Molecular Weight | 184.03 g/mol |
IUPAC Name | (3-methylsulfinylphenyl)boronic acid |
Standard InChI | InChI=1S/C7H9BO3S/c1-12(11)7-4-2-3-6(5-7)8(9)10/h2-5,9-10H,1H3 |
Standard InChI Key | XYLPYIANRLXCDW-UHFFFAOYSA-N |
SMILES | B(C1=CC(=CC=C1)S(=O)C)(O)O |
Canonical SMILES | B(C1=CC(=CC=C1)S(=O)C)(O)O |
Introduction
Chemical Properties and Structure
Molecular Structure
3-(Methylsulfonyl)phenylboronic acid has the molecular formula C7H9BO4S with a molecular weight of 200.02 g/mol . The structure consists of a phenyl ring substituted with a boronic acid group (-B(OH)2) at position 1 and a methylsulfonyl group (-SO2CH3) at position 3. The boronic acid functionality features two hydroxyl groups attached to a boron atom, while the methylsulfonyl group contains a sulfur atom double-bonded to two oxygen atoms and single-bonded to a methyl group.
This structural arrangement creates a molecule with distinct electronic characteristics. The methylsulfonyl group, being strongly electron-withdrawing, draws electron density from the aromatic ring. This electronic effect influences the reactivity of the boronic acid group, particularly in coupling reactions where electronic factors play a crucial role in determining reaction outcomes.
Table 1: Structural Information of 3-(Methylsulfonyl)phenylboronic acid
Parameter | Value |
---|---|
Molecular Formula | C7H9BO4S |
Molecular Weight | 200.02 g/mol |
IUPAC Name | (3-methylsulfonylphenyl)boronic acid |
InChI | InChI=1S/C7H9BO4S/c1-13(11,12)7-4-2-3-6(5-7)8(9)10/h2-5,9-10H,1H3 |
InChIKey | HZFFUMBZBGETES-UHFFFAOYSA-N |
SMILES | B(C1=CC(=CC=C1)S(=O)(=O)C)(O)O |
CAS Number | 373384-18-0 |
Physical Properties
Based on the general characteristics of structurally similar boronic acids, 3-(Methylsulfonyl)phenylboronic acid is likely a white to off-white crystalline solid at room temperature. While specific physical data for this compound is limited in the literature, boronic acids typically exhibit moderate solubility in polar organic solvents such as alcohols, ethers, and chlorinated solvents. Their solubility often increases in basic aqueous solutions due to the formation of more water-soluble boronate species.
Chemical Reactivity
The reactivity of 3-(Methylsulfonyl)phenylboronic acid is governed primarily by the boronic acid functional group and is influenced by the electronic effects of the methylsulfonyl substituent. The compound can participate in various chemical transformations:
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Suzuki-Miyaura Cross-Coupling: Like most arylboronic acids, this compound can participate in palladium-catalyzed cross-coupling reactions with aryl halides or triflates to form new carbon-carbon bonds . The electron-withdrawing nature of the methylsulfonyl group may affect the rate and efficiency of these coupling reactions.
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Lewis Acid Behavior: The boronic acid group can act as a Lewis acid, accepting electron pairs from Lewis bases. This property enables interactions with diols and other nucleophiles, including potential applications in molecular recognition.
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Conversion to Sulfinates and Sulfones: Research indicates that arylboronic acids can be converted to sulfinate intermediates and subsequently to sulfones through palladium(II)-catalyzed processes . This transformation represents a valuable synthetic application for compounds like 3-(Methylsulfonyl)phenylboronic acid.
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Functional Group Transformations: The boronic acid group can undergo various transformations, including oxidation to yield phenols, conversion to other boron species such as trifluoroborates or boronates, and participation in Chan-Lam coupling reactions.
Applications in Organic Synthesis
Cross-Coupling Reactions
The primary application of 3-(Methylsulfonyl)phenylboronic acid is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This Nobel Prize-winning reaction allows for the formation of carbon-carbon bonds between the boronic acid and various electrophiles, typically aryl or vinyl halides or pseudohalides. The resulting products can serve as building blocks for more complex molecules with applications in pharmaceuticals, agrochemicals, and materials science.
The electron-withdrawing methylsulfonyl group affects the electronic properties of the aromatic ring, potentially altering the reactivity in these coupling reactions compared to unsubstituted phenylboronic acid. This electronic modulation can be advantageous in specific synthetic scenarios where rate control or selectivity is important.
Application Area | Potential Use |
---|---|
Organic Synthesis | Building block in Suzuki-Miyaura coupling |
Medicinal Chemistry | Precursor for bioactive compounds |
Materials Science | Component in functional materials |
Catalysis | Catalyst or catalyst precursor |
Analytical Chemistry | Chemical sensor development |
Comparison with Related Compounds
Structural Analogues
When compared to other meta-substituted phenylboronic acids, 3-(Methylsulfonyl)phenylboronic acid stands out due to the strongly electron-withdrawing nature of the methylsulfonyl group. This electronic effect creates distinctive reactivity patterns that differentiate it from analogues with electron-donating or weakly electron-withdrawing substituents.
In comparison to 3-(trifluoromethyl)phenylboronic acid, another boronic acid with an electron-withdrawing substituent, the methylsulfonyl group offers different steric and electronic properties. The methylsulfonyl group is more polar and hydrogen-bond accepting than the trifluoromethyl group, potentially affecting solubility, crystallinity, and intermolecular interactions.
Related Boron Derivatives
The literature mentions 4-Fluoro-3-(methylsulfonyl)phenylboronic acid pinacol ester, which differs from our compound of interest by having an additional fluoro substituent and being in the form of a pinacol ester rather than the free boronic acid. Boronic esters generally exhibit enhanced stability compared to free boronic acids, making them preferred in certain applications where extended shelf-life or specific solubility profiles are required.
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